molecular formula C9H7Cl4NO2 B3283739 N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide CAS No. 77218-84-9

N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide

Cat. No.: B3283739
CAS No.: 77218-84-9
M. Wt: 303 g/mol
InChI Key: CZRORSGSMBRUJK-UHFFFAOYSA-N
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Description

N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H7Cl4NO2 and a molecular weight of 302.97 g/mol . It is characterized by the presence of four chlorine atoms and a methoxy group attached to a phenyl ring, along with an acetamide functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide typically involves the reaction of 2,3,5,6-tetrachloro-4-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,3,5,6-Tetrachloro-4-methoxyaniline+Acetic AnhydrideThis compound+Acetic Acid\text{2,3,5,6-Tetrachloro-4-methoxyaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2,3,5,6-Tetrachloro-4-methoxyaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the acetamide group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,5,6-Tetrachlorophenyl)acetamide
  • N-(2,3,5,6-Tetrachloro-4-hydroxyphenyl)acetamide
  • N-(2,3,5,6-Tetrachloro-4-ethylphenyl)acetamide

Uniqueness

N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can affect its solubility, stability, and overall chemical behavior .

Properties

IUPAC Name

N-(2,3,5,6-tetrachloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl4NO2/c1-3(15)14-8-4(10)6(12)9(16-2)7(13)5(8)11/h1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRORSGSMBRUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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